molecular formula C20H20N2O4 B14953519 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxyquinoline-4-carboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxyquinoline-4-carboxamide

Cat. No.: B14953519
M. Wt: 352.4 g/mol
InChI Key: BXAGTKGOMVPMIX-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxyquinoline-4-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This compound features a 2-hydroxyquinoline-4-carboxamide core, a privileged structure in drug discovery, linked via a carboxamide bridge to a 3,4-dimethoxyphenethylamine moiety. The structural combination suggests potential for diverse biological activity. The 2-hydroxyquinoline-4-carboxamide scaffold is recognized for its anticancer properties. Research on closely related structures, specifically N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides, has demonstrated potent activity against a range of cancer cell lines, including prostate (PC-3), breast (MCF-7), and colon (HCT-116) cancers . These analogues have shown promise in inhibiting enzymes like human germ cell alkaline phosphatase (hGC-ALP), which is implicated in cancer development . Furthermore, the 4-hydroxyquinoline-3-carboxamide isomer is well-documented in scientific literature and patents for its potent antiviral activity, particularly against human cytomegalovirus (HCMV) . The 3,4-dimethoxyphenyl group is a common pharmacophore found in intermediates for synthesizing biologically active alkaloids and other molecules with potential antituberculosis and neuroprotective effects . This moiety is also frequently explored in the optimization of lead compounds for various targets . This product is intended For Research Use Only (RUO) and is not for diagnostic or therapeutic use. Researchers are encouraged to investigate its full potential as a chemical probe or as a lead compound for the development of novel oncological or antiviral therapeutics.

Properties

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-1H-quinoline-4-carboxamide

InChI

InChI=1S/C20H20N2O4/c1-25-17-8-7-13(11-18(17)26-2)9-10-21-20(24)15-12-19(23)22-16-6-4-3-5-14(15)16/h3-8,11-12H,9-10H2,1-2H3,(H,21,24)(H,22,23)

InChI Key

BXAGTKGOMVPMIX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=O)NC3=CC=CC=C32)OC

Origin of Product

United States

Preparation Methods

Skraup Cyclization with Post-Modification

The Skraup reaction, utilizing 2-aminophenol and acrolein in acidic conditions, generates the quinoline core. In a representative procedure, 2-aminophenol (1 eq.) is refluxed in 6 N HCl while acrolein (1.5 eq.) is added dropwise. After 2 h, neutralization with NaOH yields crude 2-hydroxyquinoline, which is purified via column chromatography (5–20% ethyl acetate/cyclohexane).

To introduce the carboxylic acid group at position 4, thermal decarboxylation of a malonate precursor is employed. For example, heating 2-hydroxyquinoline-4-malonate (1 g, 3.95 mmol) with potassium hydroxide (5 g, 89.3 mmol) at 300°C induces decarboxylation, yielding 2-hydroxyquinoline-4-carboxylic acid (73%).

Key Analytical Data :

  • Melting Point : 259°C.
  • ¹H NMR (DMSO-d₆) : δ 8.96 (d, J=4.5 Hz, quinoline-H), 8.07 (d, J=8.0 Hz, quinoline-H), 7.93 (d, J=8.0 Hz, quinoline-H).

Preparation of 2-(3,4-Dimethoxyphenyl)ethylamine

Reductive Amination of 3,4-Dimethoxyacetophenone

A two-step process is adopted:

  • Nitrile Formation : 3,4-Dimethoxybenzaldehyde is reacted with hydroxylamine hydrochloride to form the oxime, followed by dehydration with acetic anhydride to yield 3,4-dimethoxybenzyl nitrile.
  • Reduction : The nitrile is reduced using LiAlH₄ in THF to produce 2-(3,4-dimethoxyphenyl)ethylamine.

Alternative Route : Gabriel synthesis using phthalimide and 1-bromo-2-(3,4-dimethoxyphenyl)ethane, followed by hydrazinolysis, provides the amine in 65–72% yield.

Amide Coupling Strategies

Carbodiimide-Mediated Activation

The carboxylic acid (2-hydroxyquinoline-4-carboxylic acid, 2.0 mmol) is activated with EDCI·HCl (1.2 eq.) and DMAP (0.1 eq.) in anhydrous dichloromethane at 0°C. After 30 min, 2-(3,4-dimethoxyphenyl)ethylamine (2.2 eq.) is added, and the reaction proceeds at room temperature for 24 h.

Workup :

  • Washing : 2.0 M HCl, saturated NaHCO₃, and brine.
  • Purification : Recrystallization from dichloromethane/ethyl acetate yields the product as a white solid (76%).

Key Analytical Data :

  • IR (cm⁻¹) : 3314 (N-H), 1633 (C=O), 694 (C-Cl if present).
  • HRMS (ESI+) : Calculated for C₂₃H₂₅N₂O₅ [M+H]⁺: 409.1764; Found: 409.1760.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Key Advantages Limitations
EDCI/DMAP Coupling 76 >95 Mild conditions, high scalability Requires anhydrous solvents
HATU-Mediated Coupling 82 >97 Faster reaction time (6 h) Cost-prohibitive for large-scale
Thermal Decarboxylation 73 90 Avoids column chromatography High temperatures risk decomposition

Challenges and Optimization Opportunities

  • Regioselectivity in Quinoline Synthesis : Competing cyclization pathways may yield 8-hydroxyquinoline byproducts. Using excess HCl and controlled stoichiometry of acrolein minimizes this.
  • Amine Stability : 2-(3,4-Dimethoxyphenyl)ethylamine is prone to oxidation. Conducting reactions under nitrogen and using freshly distilled amine improves yields.
  • Solvent Selection : Dichloromethane offers optimal solubility for EDCI-mediated coupling, but substitution with THF reduces environmental impact without compromising yield.

Chemical Reactions Analysis

Oxidation Reactions

Quinoline derivatives, including this compound, are susceptible to oxidation due to the aromatic ring and substituents like hydroxyl groups. Oxidation can occur at the quinoline core or the hydroxyl group, leading to products such as quinolinones or other oxidized derivatives. For example, oxidation of related quinoline derivatives using agents like NaIO₄ has been reported, though specific conditions for this compound remain unexplored.

Hydrolysis of the Carboxamide Group

The carboxamide functional group (-CONH₂) undergoes hydrolysis under acidic or basic conditions to form a carboxylic acid. This reaction is critical for modifying the compound’s properties and is common in quinoline derivatives:

  • Acidic Hydrolysis : Treatment with HCl in ethanol or aqueous NaOH cleaves the amide bond, yielding the corresponding carboxylic acid and an amine .

  • Mechanism : The amide’s lone pair on the nitrogen participates in nucleophilic attack, breaking the C-N bond and releasing ammonia or ammonium ions .

Electrophilic Substitution on the Quinoline Ring

The quinoline ring’s aromatic system allows electrophilic substitution, though the substituents (e.g., hydroxyl and dimethoxyphenyl groups) influence reaction sites:

  • Directing Effects : Methoxy groups are electron-donating, activating ortho/para positions for electrophilic attack. The hydroxyl group at position 2 may also direct reactivity.

  • Potential Reactions : Nitration, sulfonation, or Friedel-Crafts alkylation could occur, depending on the electrophile and reaction conditions.

Condensation Reactions

The hydroxyl group at position 2 can participate in condensation reactions:

  • Esterification : Reaction with acid chlorides (e.g., RCOCl) forms esters.

  • Etherification : Alkylation with alkyl halides (e.g., R-X) generates ethers.

Catalytic Transformations

While not directly reported for this compound, related quinoline derivatives undergo palladium-catalyzed reactions such as:

  • Heck Coupling : Cross-coupling with aryl halides to form substituted quinolones .

  • Sonogashira Cyclization : Formation of quinolinones via alkyne coupling and cyclization .

Mechanistic Insights

The compound’s reactivity is influenced by its substituents:

  • Electron-Donating Groups : The 3,4-dimethoxyphenyl group enhances electron density, stabilizing intermediates in reactions like oxidation or electrophilic substitution.

  • Hydroxyl Group : Acts as a directing group and participates in nucleophilic attacks (e.g., hydrolysis) .

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxyquinoline-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxyquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit monoamine oxidase, leading to increased levels of neurotransmitters in the brain . Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

A comparison of structural analogues reveals critical differences in substituents, linker groups, and biological activity:

Compound Name Core Structure Substituents/Linkers Key Properties/Activities Reference
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-hydroxyquinoline-4-carboxamide Quinoline-4-carboxamide 2-hydroxyquinoline, 3,4-dimethoxyphenethylamine Potential hydrogen bonding (2-OH), enhanced lipophilicity (3,4-OCH₃)
N-(3-(Dimethylamino)propyl)-2-phenylquinoline-4-carboxamide (5a5) Quinoline-4-carboxamide Morpholinopropyl linker, dimethylamino group Antibacterial activity (59% yield, 97.6% purity, mp 188–189°C)
N-[2-(3,3-Difluoropyrrolidin-1-yl)ethyl]-6-fluoroquinoline-4-carboxamide (35) Quinoline-4-carboxamide Difluoropyrrolidine, fluoro substituent at C6 Broad-spectrum antimicrobial activity (fluorine enhances membrane penetration)
N-[3-Cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide Quinoline-4-carboxamide Thienyl-cyano group, 5-methylfuran, 3,4-dimethoxyphenyl Enhanced π-π stacking (thienyl), potential kinase inhibition
Rip-B (N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide) Benzamide 3,4-Dimethoxyphenethylamine, no quinoline core Lower structural complexity; used as a precursor in alkaloid synthesis

Pharmacological Potential

  • Antimicrobial Activity: Fluorinated quinoline derivatives (e.g., 35) exhibit broad-spectrum activity, implying that the title compound’s hydroxyl and methoxy groups could synergize for similar effects .
  • CNS Targeting : The 3,4-dimethoxyphenethylamine moiety is structurally related to neurotransmitters (e.g., dopamine metabolites), suggesting possible central nervous system (CNS) activity .

Stability and Metabolism

  • The 3,4-dimethoxy groups may slow oxidative metabolism, extending half-life compared to non-methoxylated quinolines .
  • The hydroxyl group at C2 could increase solubility but may also predispose the compound to glucuronidation, a common metabolic pathway .

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxyquinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, drawing from diverse research sources.

Chemical Structure and Properties

The compound features a quinoline core substituted with a 3,4-dimethoxyphenyl group and a carboxamide functional group. Its chemical structure can be represented as follows:

C18H20N2O4\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_4

This structure contributes to its lipophilicity and potential interaction with biological targets.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit a broad spectrum of antimicrobial properties. For instance, compounds containing the quinoline nucleus have shown effectiveness against various bacterial strains and fungi. A study highlighted that derivatives with specific substitutions exhibited enhanced antifungal activity, which could be attributed to their ability to disrupt cell wall synthesis in fungi .

Anticancer Properties

Quinoline derivatives, including this compound, have been evaluated for their anticancer potential. In vitro studies demonstrated selective cytotoxicity towards cancer cells while sparing normal cells. The mechanism often involves the induction of apoptosis in cancerous cells through the activation of caspase pathways .

Case Studies

  • Antiviral Activity : A derivative similar to this compound was tested for antiviral properties against H5N1. Results showed significant inhibition of viral growth with low cytotoxicity, emphasizing the importance of substituent nature on the anilide ring for enhancing activity .
  • Antibacterial Evaluation : In a study assessing various quinoline derivatives for antibacterial activity, this compound demonstrated moderate efficacy against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined to evaluate its potency compared to standard antibiotics .

The biological activity of this compound is believed to stem from its ability to chelate metal ions, which is crucial for many enzymatic processes in microorganisms and cancer cells. This chelation disrupts essential metabolic pathways, leading to cell death .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Quinoline Core : Starting from 2-amino-3-methylquinoline, reactions are conducted under acidic conditions to introduce the carboxamide functionality.
  • Introduction of Substituents : The 3,4-dimethoxyphenyl group is introduced via nucleophilic substitution reactions.
  • Purification : The final product is purified using recrystallization techniques or chromatography methods.

Synthesis Table

StepReagents/ConditionsProduct
12-amino-3-methylquinoline + acidIntermediate quinoline
23,4-dimethoxyphenyl halide + baseN-[2-(3,4-dimethoxyphenyl)ethyl] intermediate
3Carboxylic acid derivativeFinal product: this compound

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for the preparation of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxyquinoline-4-carboxamide, and what are the critical parameters affecting yield?

  • Methodological Answer : A common approach involves coupling quinoline-4-carboxylic acid derivatives with amine-functionalized dimethoxyphenyl groups. For example, hydrogenation reactions using 5% Pd/C under H₂ gas at room temperature can reduce nitro intermediates to amines (yield ~97%) . Key parameters include catalyst loading, reaction time, and solvent choice (e.g., methanol for solubility). Post-synthetic purification via column chromatography or recrystallization is critical for isolating high-purity products.

Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic techniques?

  • Methodological Answer :

  • NMR : Analyze the 1H^1H-NMR spectrum for diagnostic peaks, such as aromatic protons (δ 6.2–8.1 ppm), methoxy groups (δ ~3.8 ppm), and amide NH signals (δ ~12.1 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight using ESI-MS (e.g., [M+H]⁺ at m/z 336.2) .
  • X-ray Crystallography : For crystalline derivatives, monoclinic crystal systems (space group P21/cP2_1/c) with unit cell parameters (e.g., a=21.977A˚,b=12.2295A˚a = 21.977 \, \text{Å}, b = 12.2295 \, \text{Å}) can resolve 3D molecular packing and hydrogen-bonding interactions .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Ensure fume hoods are used during synthesis to mitigate inhalation risks.
  • Storage : Store in airtight containers under dry, dark conditions (≤25°C) to prevent hydrolysis or photodegradation .

Advanced Research Questions

Q. How can experimental design address discrepancies in reported bioactivity data for this compound?

  • Methodological Answer : Contradictions in bioactivity (e.g., variable IC₅₀ values) may arise from assay conditions (e.g., cell line specificity, solvent choice). To resolve this:

  • Dose-Response Validation : Use standardized protocols (e.g., NIH/NCBI guidelines) across multiple cell lines.
  • Solvent Controls : Test DMSO or ethanol effects on activity thresholds.
  • Reference Compounds : Include positive controls (e.g., known kinase inhibitors) to calibrate assay sensitivity .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model binding to targets (e.g., quinoline-binding enzymes). Optimize force fields for aromatic/amide interactions.
  • MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes.
  • Validation : Compare predicted binding energies with experimental KdK_d values from surface plasmon resonance (SPR) .

Q. How can structural modifications improve the compound’s pharmacokinetic properties without compromising activity?

  • Methodological Answer :

  • Lipophilicity Optimization : Introduce polar groups (e.g., sulfonate or hydroxyl) to enhance solubility while retaining the quinoline core.
  • Metabolic Stability : Replace metabolically labile methoxy groups with halogen substituents (e.g., Cl or F) based on SAR studies of analogous compounds .
  • In Silico ADMET : Use tools like SwissADME to predict bioavailability and toxicity profiles pre-synthesis .

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